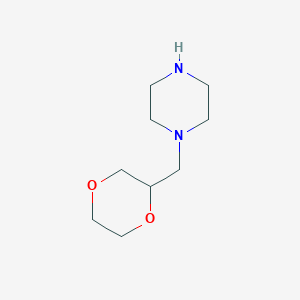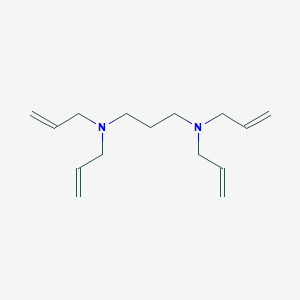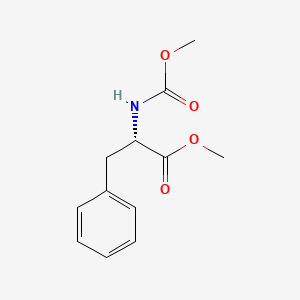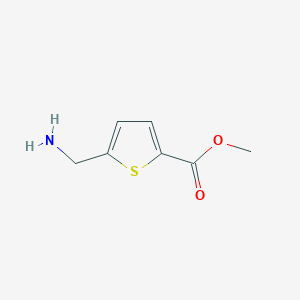
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 5-(aminomethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is also known as “this compound hydrochloride” and has a molecular weight of 207.68 . The compound is typically available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions . For instance, the Gewald reaction can produce aminothiophene derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 226-230 degrees Celsius .Aplicaciones Científicas De Investigación
Cyclization Mechanism Elucidation
Methyl 3-amino-2-thiophene carboxylate, a compound closely related to Methyl 5-(aminomethyl)thiophene-2-carboxylate, has been studied for its reactions with orthoesters and various amines and hydrazines. These reactions yield [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanism and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Tumor Cell Selectivity
A derivative of this compound, specifically Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, has been identified as a tumor-selective agent. It preferentially inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia, prostate, renal, CNS, and liver tumors, displaying significant tumor selectivity and potency (Thomas et al., 2014).
Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents
Exploring the potential of thiophene and benzothiophene derivatives, a range of novel compounds were synthesized and evaluated as anti-cancer agents. Among these, certain derivatives of this compound demonstrated significant activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Crystal Structure Analysis
The crystal structure of a related compound, Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed, highlighting the molecular arrangement of the thiophene ring and its stabilization by intra- and intermolecular hydrogen bonds. This study aids in understanding the structural properties of similar thiophene derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Electrophilic Reactions Promoted by Samarium Diiodide
Methyl thiophene-2-carboxylate and its derivatives have been used in electrophilic reactions promoted by samarium diiodide. These reactions enable the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, thus facilitating the creation of pharmacologically active compounds (Yang, Nandy, Selvakumar, & Fang, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKUFQPSKQXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466453 | |
| Record name | Methyl 5-(aminomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-18-1 | |
| Record name | Methyl 5-(aminomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
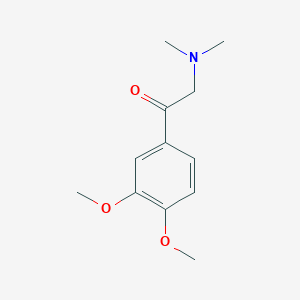
![2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol](/img/structure/B1624726.png)
![6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624727.png)
